N-(2-Hydroxypropyl)oleamide

Vue d'ensemble

Description

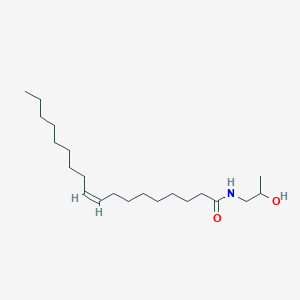

N-(2-Hydroxypropyl)oleamide: is a chemical compound with the molecular formula C21H41NO2 . It is also known by its IUPAC name, (9Z)-N-(2-hydroxypropyl)octadec-9-enamide . This compound is a derivative of oleamide, where the amide nitrogen is substituted with a 2-hydroxypropyl group. It is commonly used in various industrial applications due to its surfactant properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)oleamide can be synthesized through the reaction of oleic acid with 2-amino-1-propanol. The reaction typically involves the following steps:

Esterification: Oleic acid is first esterified with methanol to form methyl oleate.

Amidation: Methyl oleate is then reacted with 2-amino-1-propanol under heating conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the reactions .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(2-Hydroxypropyl)oleamide can undergo oxidation reactions, particularly at the double bond in the oleic acid moiety.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The hydroxyl group in the 2-hydroxypropyl moiety can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides can be used for substitution reactions at the hydroxyl group.

Major Products Formed:

Oxidation: Products include epoxides and diols.

Reduction: Saturated amides.

Substitution: Alkylated derivatives of this compound.

Applications De Recherche Scientifique

Chemistry: N-(2-Hydroxypropyl)oleamide is used as a surfactant in various chemical formulations. It is also employed in the synthesis of biodegradable polymers and nanogels for drug delivery systems .

Biology and Medicine: In biological research, this compound is studied for its potential neuroprotective and antiepileptic effects. It has been shown to inhibit calpain activity, which is involved in neurodegenerative processes .

Industry: The compound is used in the production of lubricants, plasticizers, and coatings. Its surfactant properties make it valuable in the formulation of detergents and emulsifiers .

Mécanisme D'action

N-(2-Hydroxypropyl)oleamide exerts its effects through various molecular pathways. In neuroprotection, it inhibits calpain activity, preventing neuronal damage. The compound also interacts with cell membranes, altering their fluidity and permeability, which can affect cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Oleamide: The parent compound, which lacks the 2-hydroxypropyl substitution.

N-(2-Hydroxyethyl)oleamide: Similar structure but with a 2-hydroxyethyl group instead of 2-hydroxypropyl.

N-(2-Hydroxypropyl)stearamide: Similar structure but derived from stearic acid instead of oleic acid.

Uniqueness: N-(2-Hydroxypropyl)oleamide is unique due to its specific substitution pattern, which imparts distinct surfactant properties and biological activities. The presence of the 2-hydroxypropyl group enhances its solubility and reactivity compared to its analogs .

Activité Biologique

N-(2-Hydroxypropyl)oleamide is a fatty acid amide derived from oleic acid, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and related case studies, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

This compound, with the chemical formula , is characterized by the presence of a hydroxypropyl group attached to the oleamide backbone. This structural modification may influence its solubility, permeability, and biological interactions compared to other oleamides.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of oleic acid with 2-hydroxypropylamine. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

1. Cell Signaling and Immune Modulation

This compound exhibits significant biological activity as a signaling lipid. Studies indicate that fatty acid amides, including oleamide derivatives, can modulate various cellular functions:

- Inhibition of Lymphocyte Proliferation : Oleamide has been shown to inhibit lymphocyte proliferation, impacting the immune response. This effect is mediated through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation in microglial cells .

- Anti-inflammatory Effects : Oleamide reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests a potential therapeutic role in inflammatory conditions .

2. Neuropharmacological Effects

Oleamide is implicated in various neuropharmacological activities:

- Sleep Induction : It has been identified as a natural sleep-inducing compound, influencing sleep regulation . Research indicates that it may enhance serotonin receptor activity, contributing to its sedative effects.

- Feeding Regulation : Oleamide also plays a role in appetite regulation, potentially affecting feeding behaviors through its action on central nervous system pathways .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of oleamide in carrageenan-induced paw edema in rats. The results demonstrated that intraperitoneal administration of oleamide significantly reduced edema comparable to diclofenac, a standard anti-inflammatory drug. This highlights oleamide's potential as a therapeutic agent in managing inflammation .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of oleamide analogs on neuronal cells subjected to oxidative stress. The results indicated that certain analogs could enhance cell viability and reduce apoptosis markers, suggesting their potential use in neurodegenerative disease therapies .

Table 1: Biological Effects of this compound

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Lymphocyte Proliferation | Inhibition | |

| NF-κB Activation | Inhibition | |

| NO Production | Reduction | |

| Sleep Induction | Enhancement | |

| Inflammation | Reduction in edema |

Table 2: Comparison of Oleamide Derivatives

| Compound | Source | Key Activity |

|---|---|---|

| Oleamide | Natural (green algae) | Sleep induction |

| This compound | Synthetic | Immune modulation |

| Oleoyl ethanolamine | Natural | Neuroprotection |

Safety and Toxicity

While this compound shows promising biological activities, safety assessments have raised concerns regarding its toxicity. Studies indicate potential adverse effects such as increased liver enzyme levels and mortality in animal models at high doses . Careful evaluation of dosage and administration routes is essential for therapeutic applications.

Propriétés

IUPAC Name |

(Z)-N-(2-hydroxypropyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZAXLGLNUMCRX-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883304 | |

| Record name | Oleic acid isopropanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 9-Octadecenamide, N-(2-hydroxypropyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

111-05-7 | |

| Record name | (9Z)-N-(2-Hydroxypropyl)-9-octadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxypropyl)-9-octadecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenamide, N-(2-hydroxypropyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid isopropanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxypropyl)oleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEIC MONOISOPROPANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Y91GM18S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.